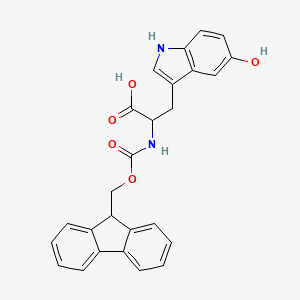

Fmoc-5-hydroxy-DL-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-5-hydroxy-DL-tryptophan: is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 5-hydroxy-DL-tryptophan. This modification is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-hydroxy-DL-tryptophan typically involves the protection of the amino group of 5-hydroxy-DL-tryptophan with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity. The use of solid-phase synthesis allows for the efficient coupling of amino acids and the removal of excess reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-5-hydroxy-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the Fmoc protecting group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Deprotected amino acids or modified Fmoc derivatives.

Substitution: Substituted tryptophan derivatives with various functional groups.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-5-hydroxy-DL-tryptophan is primarily utilized in solid-phase peptide synthesis (SPPS). Its Fmoc group can be easily removed under basic conditions, allowing for the incorporation of this amino acid into peptides with desired sequences and functionalities. This versatility makes it an essential component in the development of complex biomolecules.

Biological Research

In biological studies, this compound is employed to investigate protein-protein interactions, enzymatic mechanisms, and cellular signaling pathways. It acts as a probe for studying the role of hydroxyl groups in various biological systems, particularly in neurotransmitter dynamics.

Neurobiology

The compound has been linked to serotonin production through its involvement in the serotonin synthesis pathway. Research indicates that systemic administration of 5-hydroxy-DL-tryptophan can enhance serotonin levels, suggesting potential applications in treating mood disorders such as depression and anxiety.

Medicinal Chemistry

This compound is explored for its therapeutic potential, particularly in developing antimicrobial peptides and other bioactive molecules. Its ability to self-assemble into nanostructures enhances its antibacterial activity, making it a promising candidate for drug development.

Case Study 1: Antidepressant Properties

A study demonstrated that administration of 5-hydroxy-DL-tryptophan resulted in increased serotonin levels in the hypothalamus, indicating its potential as an antidepressant agent. The release mechanism was found to be calcium-dependent, involving exocytosis from serotoninergic neurons.

Case Study 2: Antimicrobial Activity

Research on this compound revealed its efficacy in developing antimicrobial peptides due to its capacity to form nanostructures that enhance antibacterial effects. These findings suggest that this compound could be utilized in creating new antimicrobial agents .

Mécanisme D'action

The mechanism of action of Fmoc-5-hydroxy-DL-tryptophan involves the selective protection and deprotection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids. This selective deprotection is crucial for the synthesis of complex peptides and proteins.

Comparaison Avec Des Composés Similaires

- Fmoc-tryptophan

- Fmoc-5-hydroxy-L-tryptophan

- Fmoc-5-bromo-DL-tryptophan

- Fmoc-3,4-dehydro-L-proline

Uniqueness: Fmoc-5-hydroxy-DL-tryptophan is unique due to the presence of the hydroxyl group on the indole ring, which provides additional sites for chemical modification. This makes it a valuable building block for the synthesis of peptides with specific functional properties. The Fmoc group also allows for the selective protection and deprotection of the amino group, facilitating the synthesis of complex peptides and proteins.

Activité Biologique

Overview

Fmoc-5-hydroxy-DL-tryptophan is a derivative of the amino acid tryptophan, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities, particularly in the context of serotonin production and its implications in various physiological processes.

- Molecular Formula: C26H22N2O5

- Molecular Weight: 442.46 g/mol

- CAS Number: 351857-99-3

The Fmoc group is a protective group that is removed under basic conditions, typically using piperidine. This deprotection allows the amino group to participate in peptide bond formation, making this compound a valuable building block in peptide synthesis.

Biochemical Pathways

This compound is involved in several key metabolic pathways:

- Serotonin Production Pathway: It serves as a precursor to 5-hydroxytryptophan (5-HTP), which is subsequently converted to serotonin (5-HT) by tryptophan hydroxylase.

- Kynurenine Pathway: This pathway is crucial for the metabolism of tryptophan and has implications in immune responses and neurodegenerative diseases.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Serotonin Production: Enhances serotonin synthesis in enterochromaffin cells, impacting mood regulation and gastrointestinal function.

- Immune Modulation: Exhibits potential immunomodulatory effects, influencing cytokine production and immune cell activity.

Dosage Effects

Studies have shown that the biological effects of this compound can vary significantly with dosage:

- Low Doses: May enhance serotonin levels and modulate immune responses without significant adverse effects.

- High Doses: Could lead to altered metabolic pathways or toxicity, necessitating careful dosage regulation in therapeutic contexts.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Peptide Synthesis:

-

Therapeutic Applications:

- Investigated for its role in developing antimicrobial peptides and other bioactive molecules due to its ability to self-assemble into nanostructures, enhancing antibacterial activity.

- Cancer Research:

Case Studies

Case Study 1: Serotonin Production Enhancement

A study demonstrated that administration of this compound in animal models resulted in increased levels of serotonin, suggesting its potential use as a supplement for mood disorders.

Case Study 2: Immune Modulation

In vitro studies indicated that this compound could enhance cytokine production from immune cells, indicating its role as an immunomodulatory agent.

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORJESUTFPMFAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.